The compound is synthesized through various methods that involve the modification of pyridine derivatives, particularly those containing iodine and keto functional groups. The synthesis often employs reagents such as sodium acetate and iodine-containing compounds to achieve the desired structure.
Sodium 2-oxo-5-iodo-pyridine-N-acetate can be classified as:
The synthesis of sodium 2-oxo-5-iodo-pyridine-N-acetate typically involves several steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity. For instance, using deep eutectic solvents has been reported to enhance reaction efficiency while minimizing environmental impact .
Sodium 2-oxo-5-iodo-pyridine-N-acetate has a molecular structure characterized by:
The molecular formula for sodium 2-oxo-5-iodo-pyridine-N-acetate is C₇H₈INaO₃N, with a molar mass of approximately 258.04 g/mol. The structural representation can be visualized through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).
Sodium 2-oxo-5-iodo-pyridine-N-acetate can participate in various chemical reactions:
The reactivity of this compound is influenced by the electronic properties imparted by the iodine atom and the keto group, which can stabilize negative charges during reactions.
The mechanism of action for sodium 2-oxo-5-iodo-pyridine-N-acetate primarily involves its interaction with biological targets through nucleophilic attack or coordination with metal ions. The iodine substituent may enhance its binding affinity to certain receptors or enzymes.
Studies have shown that compounds with similar structures exhibit antimicrobial and anti-inflammatory activities, suggesting potential therapeutic applications for sodium 2-oxo-5-iodo-pyridine-N-acetate .
Sodium 2-oxo-5-iodo-pyridine-N-acetate typically appears as a crystalline solid. Its melting point and solubility characteristics are dependent on the solvent used but generally exhibit moderate solubility in polar solvents.
Key chemical properties include:
Relevant data from studies indicate that this compound maintains stability over a range of pH levels but may undergo hydrolysis in highly acidic or basic environments .
Sodium 2-oxo-5-iodo-pyridine-N-acetate has potential applications in:
Its unique structural features make it a valuable compound in both academic research and industrial applications, particularly in drug discovery and development processes .
The early 20th century witnessed transformative innovation in medical imaging with the convergence of X-ray technology and targeted chemical design. A pivotal breakthrough occurred in 1929 when Moses Swick, working in Berlin under urologist Alexander von Lichtenburg, developed sodium 2-oxo-5-iodo-pyridine-N-acetate—later marketed as Uroselectan. This water-soluble, iodinated pyridine derivative was engineered explicitly for intravenous administration to visualize the urinary tract, addressing the critical limitation of retrograde pyelography which required invasive catheterization [2].
The compound emerged from systematic pharmacological studies of pyridine derivatives initiated by chemist Arthur Binz. His research on antimicrobial agents yielded Selectan-Neutral, a double-iodinated compound that exhibited renal excretion properties. Swick recognized its potential as an X-ray contrast vehicle and collaborated with Binz to refine the structure, ultimately creating the mono-iodinated derivative with optimized solubility and lower toxicity [2] [3]. Biological testing confirmed its preferential excretion by the kidneys and rapid opacification of the ureters and renal pelvis, establishing the first clinically viable intravenous urography agent [2].
Table 1: Evolution of Early Iodinated Contrast Agents
Compound (Year) | Chemical Composition | Administration Route | Clinical Limitations |
---|---|---|---|
Collargol (1905) | Colloidal silver | Intravesical | Tissue irritation, poor imaging quality |
Sodium Iodide (1918) | NaI solution | Intravenous/oral | Low contrast density, systemic toxicity |
Thorium Nitrate (1920s) | Thorium salts | Retrograde | Radioactive, poor safety profile |
Uroselectan (1929) | Sodium 2-oxo-5-iodo-pyridine-N-acetate | Intravenous | Moderate osmolality, later superseded |
Uroselectan’s introduction revolutionized diagnostic urology by enabling non-invasive functional assessment of the kidneys. Prior techniques relied on retrograde catheterization or instillation of irritative or toxic agents like collargol (colloidal silver), sodium iodide, or thorium nitrate, which provided inconsistent imaging and carried significant risks [2] [3]. The 1929 demonstration by Swick and von Lichtenburg showcased clear radiographic visualization of the urinary tract within minutes of intravenous injection across 84 patients—a feat previously deemed unattainable [2].
Technologically, Uroselectan’s efficacy was amplified by contemporaneous advances in X-ray hardware. The Coolidge tube (invented in 1913) provided stable, high-output X-rays essential for capturing dynamic excretion phases, while earlier radiography struggled with exposure times exceeding 10 minutes and poor resolution [2]. This synergy between chemical engineering and instrumentation transformed pyelography from a cumbersome, hazardous procedure into a routine diagnostic tool. By 1930, intravenous urography using Uroselectan had become the gold standard for detecting renal calculi, ureteral obstructions, and anatomical anomalies like duplex ureters [2].
Table 2: Milestones in Pyelography Enabled by Sodium 2-Oxo-5-iodo-pyridine-N-acetate
Innovation Period | Key Technique | Impact of Uroselectan |
---|---|---|
Pre-1929 | Retrograde pyelography | Invasive, required ureteral catheterization; high infection risk |
1905–1925 | Collargol/sodium iodide cystography | Limited to bladder imaging; inconsistent renal opacification |
1929–1935 | Intravenous urography | Non-invasive renal functional imaging; revolutionized urological diagnosis |
Post-1935 | High-dose IVP protocols | Enabled detailed calyceal morphology assessment |
Despite its groundbreaking efficacy, Uroselectan exhibited limitations in opacity and osmolality, driving medicinal chemists to develop advanced derivatives. The pyridinone core (2-oxo-pyridine) proved highly amenable to structural optimization. By the 1950s, triiodinated benzenes like diatrizoate (Hypaque) and iothalamate (Conray) emerged, offering superior radiodensity due to higher iodine content and improved safety profiles [2] [3]. These agents retained the renal excretion pathway pioneered by Uroselectan but featured carboxylate groups instead of the pyridine-acetate moiety, reducing chemical instability [3] [7].
The legacy of sodium 2-oxo-5-iodo-pyridine-N-acetate extends beyond contrast media. Its pyridinone scaffold became a privileged structure in medicinal chemistry, valued for hydrogen-bonding capability and metabolic stability. Modern derivatives leverage this core for diverse therapeutic applications:
Table 3: Modern Derivatives Inspired by the Pyridinone Pharmacophore
Therapeutic Class | Compound Examples | Key Structural Modifications |
---|---|---|
Radiocontrast agents | Ioxitalamate, Iopamidol | Triiodination, ionic/nonionic side chains |
Kinase inhibitors | Gimeracil, Tazemetostat | Fused imidazopyridinone; halogen substitution |
Antibacterials | Ozenoxacin | Fluoroquinolone-pyridinone hybrid |
PET tracers | [¹¹C]/[¹⁸F]-labeled pyridinones | Isotopic substitution at C-5 position |
Sodium 2-oxo-5-iodo-pyridine-N-acetate’s greatest contribution lies in establishing the pharmacophoric blueprint for organoiodine compounds—balancing water solubility, renal clearance, and radiographic efficacy. This foundation underpins contemporary agents used in CT angiography, cardiac imaging, and oncological staging, demonstrating the enduring impact of Swick and Binz’s pioneering chemistry [2] [8].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7